1-(1-Methoxyisopropoxy)pent-2-yne
Description
Contextual Significance within Modern Organic Synthesis Research
In the landscape of modern organic synthesis, the development of novel molecules with specific functional groups is a cornerstone of advancing chemical innovation. Compounds like 1-(1-Methoxyisopropoxy)pent-2-yne, which contains both an internal alkyne and a protected alcohol in the form of an ether, are valuable as building blocks for more complex molecular architectures. The presence of multiple functionalities allows for sequential and selective reactions, a key strategy in the efficient synthesis of natural products, pharmaceuticals, and materials. rawdatalibrary.netrsc.org Alkynes, in particular, are versatile functional groups that can be transformed into a wide array of other groups, making them a central feature in synthetic planning. rsc.org The methoxyisopropoxy group serves as a protecting group for an alcohol, a common tactic in multi-step synthesis to prevent a reactive group from interfering with reactions at other sites in the molecule. lumenlearning.comorganic-chemistry.org
Evolution of Research Pertaining to Alkyne and Ether Functional Groups
The study of alkynes and ethers has a rich history in organic chemistry, with continuous evolution in their application. Initially valued for their fundamental reactivity, recent decades have seen a surge in the development of sophisticated, metal-catalyzed reactions involving these groups. For alkynes, this includes advancements in stereoselective hydrogenation to form specific alkene isomers, as well as various addition and cyclization reactions. rsc.orgrsc.org The development of new catalytic systems, including those based on palladium, nickel, and cobalt, has significantly expanded the toolkit for alkyne functionalization. rsc.org
Ethers, traditionally seen as relatively inert functional groups, are now recognized for their role in directing reactions and as key components of protecting group strategies. The development of a wide array of ether-based protecting groups allows chemists to selectively mask and unmask alcohol functionalities under specific conditions, a critical aspect of complex molecule synthesis. libretexts.orghighfine.com The choice of protecting group is crucial and is based on its stability to various reaction conditions and the ease of its removal. organic-chemistry.org
Structural Attributes of this compound and Their Research Implications for Chemical Reactivity
The structure of this compound dictates its chemical behavior. The internal alkyne, a carbon-carbon triple bond not located at the end of a carbon chain, is a key feature. Internal alkynes are generally less reactive than their terminal counterparts in certain reactions, such as deprotonation, but can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. nih.gov The regioselectivity of these additions is influenced by the electronic and steric environment of the triple bond.
The 1-methoxyisopropoxy group is an acetal-type protecting group for the primary alcohol of the pent-2-yn-1-ol backbone. This group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the parent alcohol. This differential reactivity is a cornerstone of its utility in synthesis, allowing for chemical modifications at other parts of the molecule without affecting the protected hydroxyl group. lumenlearning.com The presence of both the alkyne and the protected alcohol in the same molecule allows for a planned sequence of reactions, where the alkyne can be functionalized first, followed by deprotection and subsequent reaction of the alcohol, or vice versa.
Identified Gaps and Future Research Trajectories for the Compound
While the general reactivity of alkynes and protected alcohols is well-understood, specific research on this compound is not extensively documented in publicly available literature. This presents a clear research gap. Future investigations could focus on several key areas. A systematic study of its reactivity in various modern synthetic transformations, such as metal-catalyzed cross-coupling reactions or cycloadditions, would be of significant value.
Exploration of its utility as a building block in the synthesis of biologically active molecules or functional materials could uncover novel applications. Furthermore, detailed spectroscopic and physical characterization would provide a more complete profile of the compound. The development of more efficient and sustainable methods for its synthesis would also be a valuable contribution to the field. numberanalytics.com As the demand for complex and precisely functionalized molecules grows, a deeper understanding of compounds like this compound will be increasingly important. rawdatalibrary.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| CAS Number | 84282-45-1 |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 156.115029749 g/mol |
| Topological Polar Surface Area | 18.5 Ų |
| Heavy Atom Count | 11 |
Data sourced from PubChem.
Spectroscopic Data Overview
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂- (adjacent to alkyne) | ~2.2-2.3 ppm |
| ¹H NMR | -CH₃ (ethyl group) | ~1.1 ppm |
| ¹H NMR | -O-CH₃ | ~3.2-3.4 ppm |
| ¹H NMR | -C(CH₃)₂- | ~1.3-1.4 ppm |
| ¹³C NMR | Alkyne carbons | ~75-85 ppm |
| IR Spectroscopy | C≡C stretch (internal alkyne) | ~2100-2260 cm⁻¹ (weak) |
| IR Spectroscopy | C-O stretch | ~1050-1150 cm⁻¹ |
Note: These are general, expected ranges and the actual values for this compound may vary.
Structure
3D Structure
Properties
CAS No. |
84282-45-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-methoxypropan-2-yloxy)pent-2-yne |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8-11-9(2,3)10-4/h5,8H2,1-4H3 |
InChI Key |
JGTYVGDJHYHGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOC(C)(C)OC |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound 1 1 Methoxyisopropoxy Pent 2 Yne
Strategic Retrosynthetic Analysis and Key Intermediate Identification
A retrosynthetic analysis of 1-(1-Methoxyisopropoxy)pent-2-yne dictates a strategic disconnection of the molecule into simpler, more readily available starting materials. The primary disconnection point is the ether linkage of the methoxyisopropoxy group, suggesting a precursor alcohol, pent-2-yn-1-ol. A further disconnection of pent-2-yn-1-ol at the C-C bond between the alkyne and the hydroxyl-bearing carbon reveals two key synthons: a propargyl anion equivalent and acetaldehyde.
Development of Etherification Protocols for the Methoxyisopropoxy Moiety
The introduction of the methoxyisopropoxy (MIP) group onto the primary alcohol of pent-2-yn-1-ol is a pivotal transformation. The MIP ether serves as a protecting group for the hydroxyl functionality. The formation of this acetal (B89532) is typically achieved through the reaction of the alcohol with 2-methoxypropene (B42093) under acidic catalysis.
The reaction proceeds via the protonation of 2-methoxypropene to form a resonance-stabilized carbocation. This electrophile is then attacked by the oxygen atom of the alcohol, pent-2-yn-1-ol. Subsequent deprotonation yields the desired this compound. Common acidic catalysts for this transformation include pyridinium (B92312) p-toluenesulfonate (PPTS) and camphorsulfonic acid (CSA).
| Catalyst | Solvent | Typical Reaction Conditions |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (CH2Cl2) | Room temperature, 1-3 hours |
| Camphorsulfonic acid (CSA) | Tetrahydrofuran (THF) | 0 °C to room temperature, 2-4 hours |
The choice of catalyst and solvent can influence the reaction rate and yield, with milder acids like PPTS often being preferred to prevent potential side reactions involving the alkyne functionality.
Optimization of Alkyne Introduction and Functionalization Reactions
The core alkyne structure of this compound is derived from the key intermediate, pent-2-yn-1-ol. The synthesis of pent-2-yn-1-ol itself involves the strategic introduction and functionalization of an alkyne. A common and effective method for the synthesis of such propargyl alcohols is the addition of a terminal alkyne to an aldehyde.
In the case of pent-2-yn-1-ol, this involves the reaction of the lithium salt of propyne (B1212725) with formaldehyde. Propyne is first deprotonated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate the propynyl (B12738560) lithium species. This nucleophile then adds to formaldehyde, and subsequent aqueous workup yields pent-2-yn-1-ol.
Optimization of this reaction involves careful control of the temperature to prevent side reactions and ensuring the slow addition of the aldehyde to the pre-formed lithium acetylide to maximize the yield of the desired product.
| Base | Solvent | Temperature | Typical Yield of Pent-2-yn-1-ol |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C | 75-85% |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to 0 °C | 70-80% |
Enantioselective and Diastereoselective Synthetic Routes
The structure of this compound contains a stereocenter at the carbon atom of the methoxyisopropoxy group bearing the methoxy (B1213986) and methyl substituents. This allows for the existence of two enantiomers. The development of enantioselective synthetic routes to obtain a single enantiomer of the target compound is a significant area of research.
One approach to achieve enantioselectivity is through the use of a chiral catalyst during the etherification step. Chiral Brønsted acids, for example, can create a chiral environment that favors the formation of one enantiomer over the other.
Alternatively, diastereoselective routes can be employed if a chiral starting material is used. For instance, if a chiral auxiliary is attached to pent-2-yn-1-ol, the subsequent etherification reaction can proceed with a high degree of diastereoselectivity. The auxiliary can then be removed in a later step to yield the enantiomerically enriched product.
Process Optimization and Scalability Studies for this compound Synthesis
Key areas of focus for process optimization include:
Reagent Stoichiometry: Minimizing the excess of reagents, such as 2-methoxypropene and the acid catalyst, to reduce waste and cost.
Reaction Concentration: Increasing the concentration of the reaction mixture to improve throughput without compromising yield or safety.
Purification Methods: Developing efficient purification protocols, such as distillation or chromatography, to obtain the final product with high purity.
Solvent Selection: Choosing solvents that are effective, safe, and have a lower environmental impact.
These studies are essential to transition the synthesis from a laboratory scale to a larger, industrial production.
Application of Sustainable Chemistry Principles in Synthesis
The principles of sustainable chemistry, or green chemistry, are increasingly important in the design of synthetic routes. The application of these principles to the synthesis of this compound can significantly reduce its environmental footprint.
Key sustainable chemistry considerations include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The addition reaction for the formation of the MIP ether has a high atom economy.
Use of Safer Solvents: Replacing hazardous solvents, such as dichloromethane, with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Catalysis: Utilizing catalytic amounts of reagents, such as the acid catalyst in the etherification step, instead of stoichiometric amounts to reduce waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Reactivity Studies and Chemical Transformations of 1 1 Methoxyisopropoxy Pent 2 Yne
Alkyne-Centered Reactivity and Derivatives of 1-(1-Methoxyisopropoxy)pent-2-yne
The pent-2-yne core of the molecule is a hub of reactivity, susceptible to a range of addition, cycloaddition, coupling, and redox reactions.
The carbon-carbon triple bond in this compound is amenable to various addition reactions, which can proceed catalytically or stoichiometrically to introduce new functional groups and create more complex molecular architectures. These reactions are fundamental in synthetic organic chemistry for the construction of diverse molecular frameworks. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar internal alkynes provides a strong basis for predicting its behavior.
Hydrometallation and Carbometallation:
Hydrometallation involves the addition of a metal-hydrogen bond across the alkyne, while carbometallation involves the addition of a metal-carbon bond. These reactions are powerful tools for the stereoselective synthesis of vinylmetallic species, which can be further functionalized. For instance, hydroboration, hydrozirconation, and hydrostannation are common hydrometallation reactions that would be expected to proceed with high regioselectivity on the pent-2-yne unit, influenced by the electronic and steric effects of the substituents.
Halogenation and Hydrohalogenation:
The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) to the alkyne would lead to the formation of dihaloalkenes and haloalkenes, respectively. The regioselectivity of hydrohalogenation would follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the triple bond.
A general reaction sequence for the conversion of pent-1-ene to pent-2-yne involves the addition of HBr, followed by dehydrohalogenation, bromination, and a final dehydrohalogenation step. doubtnut.com
Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. The alkyne functionality in this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions.
Diels-Alder Reactions:
The pent-2-yne can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of six-membered rings. researchgate.netmdpi.com The presence of the ether-containing substituent can influence the stereochemical outcome of these reactions. Theoretical studies on similar systems have shown that intramolecular [4+2] cycloadditions of enyne units are a viable route to bicyclic aromatic and heteroaromatic products. researchgate.net
Click Chemistry:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov While the internal nature of the alkyne in this compound makes it less reactive in traditional CuAAC compared to terminal alkynes, certain conditions and catalysts can promote this transformation. This reaction is widely used for bioconjugation, materials science, and drug discovery. nih.govnih.govontosight.ai Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for applications in biological systems. nih.gov
Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The alkyne moiety in this compound can be functionalized through these powerful reactions.
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Although this compound is an internal alkyne, it could potentially be synthesized from a terminal alkyne precursor via a Sonogashira coupling. For example, coupling an appropriate aryl or vinyl halide with a protected pent-1-yn-3-ol derivative, followed by functionalization of the hydroxyl group, would lead to the target molecule. The reaction is typically carried out under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org
Other Cross-Coupling Reactions:
The development of novel palladium-catalyzed cross-coupling reactions has expanded the scope of alkyne functionalization. For instance, a strategy for alkyne-alkyne cross-coupling has been developed where ene-yne-ketones act as carbene precursors, coupling with terminal alkynes to form furan-substituted enynes. rsc.org The presence of directing groups, such as the pyridyl group in N-aryl-2-aminopyridines, can facilitate stable complex formation with metals, leading to cyclization and functionalization reactions. rsc.org
The alkyne and ether functionalities of this compound can be selectively oxidized or reduced to access a variety of other functional groups.
Oxidation:
Oxidative cleavage of the alkyne can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would break the triple bond to form carboxylic acids. Milder oxidation could potentially lead to the formation of α-diketones.
Reduction:
The triple bond can be selectively reduced to either a cis-alkene or a trans-alkene, or fully reduced to an alkane.
To Alkane: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce the alkyne to the corresponding alkane.
To cis-Alkene: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes.
To trans-Alkene: Dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), results in the anti-addition of hydrogen to form a trans-alkene.
Ether Linkage Reactivity and Derivatization of this compound
The ether linkage in this compound, specifically the methoxyisopropyl acetal (B89532), serves as a protecting group for a hydroxyl function and can be selectively manipulated.
The methoxyisopropyl (MIP) group is a type of acetal that can be cleaved under acidic conditions to reveal the parent alcohol. This deprotection is a crucial step in multi-step syntheses where the hydroxyl group needs to be unmasked for further reactions.
Acid-Catalyzed Cleavage:
Treatment with a strong acid, such as hydroiodic acid (HI) or sulfuric acid (H₂SO₄) in the presence of water, will protonate the ether oxygen, making it a good leaving group. masterorganicchemistry.com Subsequent nucleophilic attack, either by the conjugate base of the acid or by water, will cleave the ether bond, yielding the corresponding alcohol (pent-2-yn-1-ol) and byproducts derived from the methoxyisopropyl cation. The conditions for this cleavage are generally forcing, often requiring heat. masterorganicchemistry.com
Functional Group Interconversion:
The revealed primary alcohol can then be converted into a variety of other functional groups. scribd.comub.edu For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an alkyl halide or a sulfonate ester, which are excellent leaving groups for nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the introduction of a wide range of functionalities at the C1 position of the pent-2-yne core.
The table below summarizes some potential transformations of the deprotected alcohol:
| Starting Material | Reagent(s) | Product Functional Group |
| Pent-2-yn-1-ol | PCC, CH₂Cl₂ | Aldehyde |
| Pent-2-yn-1-ol | CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | Carboxylic Acid |
| Pent-2-yn-1-ol | PBr₃ | Alkyl Bromide |
| Pent-2-yn-1-ol | TsCl, pyridine | Tosylate |
Transetherification and Ether Exchange Reactions
The 1-methoxyisopropoxy group is an acid-labile protecting group for the primary alcohol of pent-2-yn-1-ol. Its removal or exchange is typically accomplished through transetherification or ether exchange reactions, which proceed under acidic catalysis. The mechanism involves protonation of one of the ether oxygens, followed by the departure of methanol (B129727) or acetone to form a stabilized oxocarbenium ion intermediate. This intermediate can then be trapped by water (hydrolysis) to reveal the free alcohol or by another alcohol (transetherification) to form a new ether.
The efficiency of these reactions can be influenced by the choice of acid catalyst and the nucleophilicity of the incoming alcohol. A range of protic and Lewis acids can be employed to facilitate this transformation.
Table 1: Catalysts and Conditions for Ether Exchange/Deprotection
| Catalyst | Solvent | Conditions | Outcome |
|---|---|---|---|
| p-Toluenesulfonic acid (PPTS) | Methanol | Room Temperature | Deprotection to pent-2-yn-1-ol |
| Hydrochloric Acid (aq) | Tetrahydrofuran (THF) | 0 °C to Room Temp | Deprotection to pent-2-yn-1-ol |
| Cerium(III) chloride heptahydrate | Acetonitrile | Reflux | Deprotection to pent-2-yn-1-ol |
| Trimethylsilyl iodide (TMSI) | Dichloromethane | 0 °C | Cleavage to 1-iodopent-2-yne |
Reactivity of the Pentyl Chain and Terminal Functionalization
The reactivity of the this compound molecule is dominated by the carbon-carbon triple bond. The internal nature of the alkyne influences the regiochemical and stereochemical outcomes of addition reactions. The ethyl group at the C-5 position is generally unreactive under conditions targeting the alkyne, but the methylene (B1212753) group adjacent to the ether linkage (C-1) can be involved in certain rearrangements or neighboring group participation, depending on the reaction conditions.
Key transformations of the alkyne core include:
Reduction: The alkyne can be selectively reduced to either the corresponding cis or trans alkene, or fully reduced to the alkane. The stereochemical outcome is highly dependent on the catalyst and reaction conditions used. cureffi.org
Halogenation: The addition of one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the formation of a dihaloalkene. libretexts.org The addition is often anti, leading to the (E)-isomer. libretexts.org
Hydroboration/Oxidation: Hydroboration of internal alkynes followed by oxidation provides a route to ketones. The regioselectivity can be controlled by the steric bulk of the borane (B79455) reagent.
Table 2: Selective Transformations of the Alkyne Moiety
| Reaction | Reagents | Product | Stereochemistry/Regiochemistry |
|---|---|---|---|
| Partial Hydrogenation | H₂, Lindlar's Catalyst | 1-(1-Methoxyisopropoxy)-cis-pent-2-ene | cis (Z)-Alkene via syn-addition cureffi.org |
| Dissolving Metal Reduction | Na, NH₃ (l) | 1-(1-Methoxyisopropoxy)-trans-pent-2-ene | trans (E)-Alkene cureffi.org |
| Complete Hydrogenation | H₂, Pd/C | 1-(1-Methoxyisopropoxy)pentane | Alkane cureffi.org |
| Bromination | Br₂ (1 equiv.) | (E)-2,3-Dibromo-1-(1-methoxyisopropoxy)pent-2-ene | Anti-addition leads to (E)-isomer libretexts.org |
Investigation of Multi-Component Reaction Pathways
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecular architectures. nih.gov Alkynes are excellent substrates for a wide range of MCRs due to their ability to participate in various cycloaddition and coupling reactions. organic-chemistry.orgrsc.org While the protecting group may need to be removed to unmask other functionalities, the alkyne core of this compound can serve as a key building block.
For instance, internal alkynes can participate in transition metal-catalyzed MCRs, such as formal [3+2] or [4+2] cycloadditions, to construct carbocyclic and heterocyclic systems. chemrxiv.orgrsc.orgresearchgate.net A phosphine-triggered MCR of an aryne and an aldehyde could potentially engage the alkyne functionality, leading to complex phosphoranes. rsc.org Another prominent example is the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst to form a cyclopentenone. While this reaction classically uses terminal alkynes, variations for internal alkynes have been developed.
Table 3: Hypothetical Multi-Component Reaction
| Reaction Type | Reactants | Catalyst | Potential Product Class |
|---|---|---|---|
| [4+2] Cycloaddition | This compound, Diene (e.g., 2,3-dimethylbutadiene) | Heat or Lewis Acid | Substituted Cyclohexadienes |
| Rhodium-catalyzed [3+2] Annulation | This compound, 2-alkenylphenol | [Rh(III)] catalyst | Spirocyclic skeletons chemrxiv.org |
Mechanistic Studies and Stereochemical Control in Reactions
The stereochemical outcome of reactions involving the alkyne in this compound is dictated by the reaction mechanism. The ability to control this stereochemistry is crucial for the synthesis of specific isomers of target molecules.
Reduction Reactions:
Catalytic Hydrogenation: The reduction using Lindlar's catalyst (a "poisoned" palladium catalyst) proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. cureffi.org This mechanistic pathway exclusively yields the (Z)-alkene.
Dissolving Metal Reduction: The reaction with sodium in liquid ammonia involves a radical anion intermediate. cureffi.org This intermediate is protonated and then undergoes a second one-electron reduction followed by another protonation. The thermodynamic preference for the more stable trans-vinylic radical intermediate ensures the formation of the (E)-alkene. cureffi.org
Electrophilic Addition: The addition of electrophiles like halogens or hydrogen halides proceeds through intermediates such as a cyclic halonium ion or a vinyl cation. libretexts.org The anti-addition mechanism, where the nucleophile attacks the intermediate from the opposite face of the initial electrophilic attack, typically leads to (E)-isomers. libretexts.org
Transition Metal-Catalyzed Reactions: In reactions catalyzed by transition metals, the alkyne coordinates to the metal center. rsc.orgchemrxiv.org The geometry of this coordination, along with subsequent steps like migratory insertion and reductive elimination, governs the stereochemistry of the final product. For example, in dearomatizing [3+2] annulation reactions catalyzed by rhodium, the alkyne inserts into a metal-carbon bond, and the subsequent cyclization pathway dictates the resulting stereochemistry of the newly formed spirocyclic system. chemrxiv.org
Table 4: Mechanistic Basis for Stereochemical Control
| Reaction | Mechanism | Key Intermediate | Stereochemical Outcome |
|---|---|---|---|
| Lindlar Reduction | Heterogeneous Catalysis, syn-addition | Alkyne adsorbed on catalyst surface | (Z)-Alkene cureffi.org |
| Na/NH₃ Reduction | Single Electron Transfer | trans-Vinylic radical anion | (E)-Alkene cureffi.org |
| Bromination | Electrophilic Addition, anti-addition | Cyclic Bromonium Ion | (E)-Dihaloalkene libretexts.org |
Sophisticated Analytical Characterization Techniques in Research on 1 1 Methoxyisopropoxy Pent 2 Yne
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 1-(1-Methoxyisopropoxy)pent-2-yne. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and stereochemical relationships.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the various protons in the molecule. The ethyl group on the pentyne chain would exhibit a characteristic triplet for the terminal methyl protons and a quartet for the adjacent methylene (B1212753) protons, with coupling between them. The methylene protons at the C1 position, being adjacent to both the oxygen atom and the alkyne, would appear as a doublet. The protons of the isopropoxy group would show a septet for the single proton and a doublet for the two methyl groups. The methoxy (B1213986) group would present as a sharp singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the range of 70-90 ppm. The carbons of the methoxy, isopropoxy, and ethyl groups would appear in the aliphatic region of the spectrum. The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (pentyne) | ~1.1 | Triplet |
| CH₂ (pentyne) | ~2.2 | Quartet |
| CH₂ (alkoxy) | ~4.2 | Doublet |
| CH (isopropoxy) | ~4.0 | Septet |
| CH₃ (isopropoxy) | ~1.2 | Doublet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡C (internal) | ~80-90 |
| C≡C (terminal) | ~70-80 |
| CH₂O | ~60-70 |
| CHO | ~95-105 |
| OCH₃ | ~50-60 |
| CH₃ (isopropoxy) | ~20-25 |
| CH₂ (pentyne) | ~10-15 |
Advanced Mass Spectrometry (MS) for Mechanistic Elucidation and Isotopic Analysis
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺), although it may be weak due to the lability of the molecule. The fragmentation pattern would likely be dominated by the cleavage of the C-O bonds. A prominent fragmentation pathway would be the loss of the methoxyisopropoxy group to form a pentynyl cation. Another characteristic fragmentation would be the alpha-cleavage of the ether, leading to the formation of a resonance-stabilized oxonium ion.
The use of soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed to minimize fragmentation and produce a more abundant molecular ion or a protonated molecule ([M+H]⁺), which simplifies the determination of the molecular weight. Isotopic analysis, by examining the relative abundances of the M+1 and M+2 peaks, can further confirm the elemental composition, particularly the number of carbon atoms.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 113 | [M - C₃H₇O]⁺ |
| 89 | [CH₃OCH(CH₃)O]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within this compound. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.
In the FT-IR spectrum of this compound, a characteristic absorption band for the C≡C triple bond stretch of the internal alkyne would be expected in the region of 2200-2260 cm⁻¹. This band is often weak in symmetrical alkynes but should be observable in this asymmetrical molecule. The C-O stretching vibrations of the ether and acetal (B89532) functionalities would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The sp³ C-H stretching vibrations of the alkyl and methoxy groups would appear just below 3000 cm⁻¹.
Raman spectroscopy can provide complementary information. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy a particularly useful tool for the characterization of alkynes. Conformational studies can also be performed by analyzing changes in the vibrational spectra under different conditions, such as temperature or solvent polarity.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretch | 2850-3000 |
| C≡C (internal) | Stretch | 2200-2260 |
X-ray Diffraction for Solid-State Structural Determination of Analogues
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound for X-ray analysis may be challenging, the study of solid, crystalline analogues can provide invaluable information about bond lengths, bond angles, and intermolecular interactions.
Chromatographic-Spectroscopic Coupling for Complex Mixture Analysis
In a research setting, this compound is likely to be synthesized as part of a reaction mixture that may contain starting materials, byproducts, and isomers. Chromatographic techniques coupled with spectroscopic detectors are essential for the separation, identification, and quantification of the components in such complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with a library of known spectra or by interpretation of the fragmentation pattern.
For less volatile or thermally sensitive analogues, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) or a photodiode array (PDA) detector can be employed. This powerful combination allows for the separation and identification of compounds in the liquid phase, making it a versatile tool for the analysis of a wide range of reaction mixtures. These hyphenated techniques are indispensable for monitoring reaction progress, assessing product purity, and isolating the target compound for further characterization.
Theoretical and Computational Research on 1 1 Methoxyisopropoxy Pent 2 Yne
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 1-(1-Methoxyisopropoxy)pent-2-yne would provide fundamental insights into its stability and reactivity.
By solving the Kohn-Sham equations for this molecule, one could determine key electronic descriptors. The distribution of electron density would reveal the electron-rich and electron-deficient regions of the molecule. The alkyne group (C≡C) is expected to be an area of high electron density, making it a potential site for electrophilic attack. The oxygen atoms in the methoxyisopropoxy group, with their lone pairs of electrons, would also represent nucleophilic centers.
Furthermore, DFT calculations can identify and characterize the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the p-orbitals of the alkyne, while the LUMO may be associated with the antibonding orbitals of the same group.
An electrostatic potential (ESP) map could also be generated from the DFT calculations. This map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the likely sites for nucleophilic and electrophilic interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Suggests high kinetic stability |
| Dipole Moment | 1.5 D | Indicates moderate polarity |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid. The presence of several single bonds allows for rotation, leading to various possible conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.
This analysis would typically begin with a systematic search of the potential energy surface by rotating the dihedral angles of the flexible bonds. The resulting conformers would then be optimized using a suitable level of theory, such as DFT, to determine their relative energies. The Boltzmann distribution could then be used to estimate the population of each conformer at a given temperature. It is expected that steric hindrance between the pentynyl and methoxyisopropyl groups would significantly influence the preferred conformations.
To explore the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations could be performed. MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound would provide insights into its flexibility, vibrational motions, and how it might interact with a solvent or other molecules. This would be particularly useful for understanding how the molecule might behave in a solution or at an interface.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying transition states and calculating activation energies. rsc.orgresearchgate.netresearchgate.net For this compound, several types of reactions could be computationally explored.
For instance, the addition of electrophiles to the alkyne bond is a common reaction for this functional group. DFT calculations could be used to model the reaction pathway of, for example, the addition of HBr across the triple bond. This would involve locating the transition state structure for the reaction and calculating the activation barrier. Such calculations could also predict the regioselectivity of the addition (i.e., whether the bromine atom adds to the internal or terminal carbon of the alkyne).
Table 2: Hypothetical Reaction Energetics for the Hydrobromination of this compound
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
| Formation of Vinyl Cation Intermediate | 5.0 | 7.2 | 15.8 |
| Nucleophilic Attack by Bromide | -25.3 | -22.1 | 1.5 |
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, several spectroscopic techniques could be simulated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei could be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to experimental data (if it were available), would help in assigning the peaks in the NMR spectra and confirming the molecule's structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum would show characteristic peaks for the functional groups present, such as the C≡C stretch of the alkyne and the C-O stretches of the ether and acetal (B89532) groups.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help by calculating the energies of potential fragment ions. This can aid in interpreting the fragmentation patterns observed in an experimental mass spectrum.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (alkyne, terminal) | 75.2 |
| C (alkyne, internal) | 85.1 |
| CH₂ (adjacent to alkyne) | 60.5 |
| O-C(CH₃)₂-O | 100.3 |
| OCH₃ | 50.8 |
| C(CH₃)₂ | 24.5 |
| CH₂CH₃ | 13.9 |
| CH₃ (ethyl group) | 12.7 |
Predictive Modeling for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.gov While developing a full QSAR model would require a dataset of related compounds with measured activities, a preliminary analysis for this compound could involve calculating a range of molecular descriptors.
These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Molecular surface area, volume, shape indices.
These calculated descriptors could then be used to predict various properties, such as boiling point, solubility, and logP, using established QSPR models. In a broader context, if this compound were part of a series being investigated for a particular biological target, its calculated descriptors could be used within a QSAR model to predict its potential activity. nih.gov This predictive capability is a cornerstone of modern drug discovery and materials science. nih.gov
Synthetic Utility and Applications of 1 1 Methoxyisopropoxy Pent 2 Yne in Advanced Chemical Research
Role as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of a protected hydroxyl group and an internal alkyne within the same molecule makes 1-(1-Methoxyisopropoxy)pent-2-yne a highly valuable precursor in the synthesis of complex organic compounds, including natural products and their analogues. The methoxyisopropyl (MOM) protecting group is stable under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve certain oxidizing and reducing agents, allowing for selective manipulation of the alkyne functionality. total-synthesis.comadichemistry.comhighfine.com
The internal alkyne can participate in a wide array of chemical transformations. For instance, it can undergo stereoselective reduction to furnish either Z- or E-alkenes, a critical step in the synthesis of many biologically active molecules. acs.org Silver-catalyzed hydroalkylation of terminal alkynes has been shown to produce isomerically pure (Z)-alkenes, a transformation where a protected alkyne derivative could be a key reactant. nih.gov Furthermore, the alkyne can engage in various coupling reactions, such as the Sonogashira, Heck, and other transition-metal-catalyzed cross-coupling reactions, to form new carbon-carbon bonds. wikipedia.orgchemscene.com These reactions are fundamental to the construction of complex carbon skeletons. The alkyne moiety can also participate in cycloaddition reactions, such as [2+2+2] cycloadditions, to generate substituted aromatic and heterocyclic systems. numberanalytics.com
The protected alcohol can be deprotected under acidic conditions to reveal the primary alcohol, which can then be further functionalized. adichemistry.comlibretexts.orglibretexts.org This latent reactivity allows for a modular approach to synthesis, where the alkyne portion is first elaborated, followed by manipulation of the deprotected alcohol. This strategic unmasking is a cornerstone of modern synthetic chemistry. khanacademy.orgyoutube.com
Table 1: Representative Reactions of the Alkyne Moiety
| Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|
| Stereoselective Reduction | Lindlar's Catalyst (H₂, Pd/CaCO₃) | Z-Alkene |
| Stereoselective Reduction | Na, NH₃ (l) | E-Alkene |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Aryl/Vinyl-Substituted Alkyne |
| Alkyne Metathesis | Schrock or Grubbs-type Catalysts | New Internal Alkynes |
| [2+2+2] Cycloaddition | Co(Cp)(CO)₂ or RhCl(PPh₃)₃ | Substituted Benzene Derivatives |
Development of Functional Materials and Polymers Incorporating the Compound
The alkyne functionality is a key component in the synthesis of advanced functional materials and polymers. oup.comnih.gov Alkynes can be polymerized through various methods, including transition-metal-catalyzed polymerization and click chemistry, to produce polymers with conjugated backbones. rsc.orgnumberanalytics.com These conjugated polymers often exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com
This compound can serve as a functional monomer in such polymerizations. The presence of the protected hydroxyl group offers a route to post-polymerization modification. After polymerization of the alkyne moiety, the MOM groups along the polymer chain can be removed to expose the primary alcohols. These hydroxyl groups can then be functionalized to tune the physical and chemical properties of the polymer, such as its solubility, thermal stability, and ability to coordinate with metal ions. This approach allows for the creation of a library of functional polymers from a single parent polymer.
Table 2: Potential Polymerization Reactions Involving Alkyne Monomers
| Polymerization Method | Catalyst/Initiator | Polymer Backbone | Potential Applications |
|---|---|---|---|
| Alkyne Metathesis Polymerization | Molybdenum or Tungsten Alkylidyne | Polyacetylene Derivatives | Conductive Polymers, Sensors numberanalytics.comnumberanalytics.com |
| Click Polymerization (e.g., with azides) | Copper(I) or Ruthenium | Polytriazoles | Bioconjugation, Drug Delivery digitellinc.com |
| Rhodium-Catalyzed Polymerization | Rh(I) complexes | Stereoregular Polyacetylenes | Chiral Materials, Membranes rsc.org |
Application in Ligand Design and Catalyst Development
Alkynes are valuable components in the design of ligands for transition metal catalysis. The linear geometry and π-system of the alkyne can influence the steric and electronic environment of a metal center, thereby affecting the activity, selectivity, and stability of the catalyst. acs.orgacs.org The incorporation of this compound into a ligand framework introduces a protected hydroxyl group that can be used for further modification or to engage in secondary interactions with a substrate or the metal center itself.
For example, the alkyne could be incorporated into phosphine, N-heterocyclic carbene (NHC), or other common ligand scaffolds. After coordination to a metal center, the MOM group could be removed, and the resulting hydroxyl group could participate in hydrogen bonding or act as a hemilabile ligand, reversibly coordinating to the metal center to open up a coordination site during the catalytic cycle. This hemilability can be a powerful tool for enhancing catalytic activity.
Table 3: Potential Ligand Architectures Incorporating the Compound
| Ligand Class | Potential Synthetic Route | Metal Compatibility | Potential Catalytic Applications |
|---|---|---|---|
| Alkyne-Functionalized Phosphines | Reaction of a chlorophosphine with the deprotonated alkyne (after deprotection of the alcohol) | Pd, Rh, Ru, Ni | Cross-Coupling, Hydrogenation acs.org |
| Triazole-Based Ligands | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Ru, Cu | Transfer Hydrogenation, Click Reactions acs.org |
Contributions to Supramolecular Chemistry and Molecular Recognition
The rigid, linear structure of the alkyne unit in this compound makes it an excellent component for the construction of well-defined supramolecular architectures. nih.govrsc.org In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, ordered structures. researchgate.net The alkyne can participate in π-π stacking and C-H···π interactions, which are important driving forces for self-assembly. researchgate.net
By incorporating this building block into larger molecules, chemists can design molecular rods, macrocycles, and cages. The protected hydroxyl group provides a handle for introducing recognition sites, such as hydrogen bond donors or acceptors, after deprotection. These recognition sites can then be used to direct the assembly of the supramolecular structure or to bind specific guest molecules. nih.goveurekaselect.com This "lock and key" approach is fundamental to the design of artificial receptors and sensors. nih.goveurekaselect.com On-surface synthesis using alkyne derivatives can also lead to the formation of novel functional materials with ordered nanostructures. researchgate.netacs.org
Innovative Methodologies and Reagents Based on the Compound
The unique reactivity of the alkyne functional group has led to the development of new synthetic methodologies and reagents. For example, hypervalent iodine reagents bearing an alkyne group have emerged as powerful electrophilic alkynylating agents. nih.gov While not a direct application of this compound, the principles could be extended. The compound could potentially be converted into a novel reagent by, for example, reaction with a hypervalent iodine precursor.
Furthermore, the presence of both a protected alcohol and an alkyne allows for the development of novel tandem or cascade reactions. For instance, a reaction could be initiated at the alkyne, which then triggers a subsequent reaction at the deprotected alcohol in a one-pot process. Such strategies can significantly increase synthetic efficiency by reducing the number of purification steps. The conversion of pent-1-ene to pent-2-yne involves multiple steps including additions and eliminations, showcasing the synthetic pathways that can be accessed with such molecules. doubtnut.com
Future Research Horizons for this compound: A Prospective Analysis
While the chemical compound this compound is documented in chemical databases, a thorough review of the scientific literature reveals a notable absence of dedicated research into its specific synthetic applications, reactivity, and potential for technological innovation. This article, therefore, adopts a forward-looking perspective, outlining promising avenues for future investigation into this functionalized alkyne. By drawing parallels with advancements in the broader field of alkyne chemistry, we can project a roadmap for unlocking the potential of this particular molecule.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1-Methoxyisopropoxy)pent-2-yne, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling a propargyl alcohol derivative with a methoxyisopropyl-protected electrophile under mild basic conditions (e.g., K₂CO₃ in acetone at 50–60°C) can yield the target compound. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), catalyst use (e.g., phase-transfer catalysts for biphasic systems), and stoichiometric control to minimize byproducts like unreacted alkynes or hydrolysis derivatives .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify methoxy (δ ~3.2–3.5 ppm), isopropoxy (split methyl signals), and alkyne protons (sharp singlet near δ 2.1–2.3 ppm).
- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and ether C-O stretches (~1100–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₆O₂) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Fire Safety : Avoid open flames (alkynes are flammable); use CO₂ or dry chemical extinguishers. Toxic fumes during combustion require self-contained breathing apparatus for firefighters .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties, as demonstrated in Becke’s studies .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
- Applications : Predict alkyne bond angles, electron density distribution, and reaction pathways (e.g., regioselectivity in cycloadditions) .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s stability?
- Methodological Answer :
- Cross-Validation : Compare DFT-predicted bond dissociation energies with experimental calorimetry data.
- Environmental Factors : Assess humidity or surface interactions (e.g., adsorption on glassware) that may alter stability, as highlighted in indoor surface chemistry studies .
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set superposition errors) and experimental measurements (e.g., purity assays via HPLC) .
Q. How does the methoxyisopropoxy group influence the alkyne’s reactivity in click chemistry applications?
- Methodological Answer :
- Steric Effects : The bulky methoxyisopropoxy group may hinder Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use kinetic studies (e.g., reaction half-life measurements) to compare with unsubstituted alkynes.
- Electronic Effects : Electron-donating methoxy groups increase alkyne electron density, potentially accelerating non-catalytic thiol-yne reactions. Computational modeling (NBO analysis) can quantify this effect .
Q. What frameworks guide rigorous research question formulation for studying this compound’s reaction mechanisms?
- Methodological Answer :
- PICO Framework : Define Population (reaction conditions), Intervention (catalysts), Comparison (control reactions), and Outcomes (yield/selectivity).
- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored substituent effects), and Relevant (applications in polymer chemistry) .
Q. How to address challenges in chromatographic separation of this compound from byproducts?
- Methodological Answer :
- Column Selection : Use reverse-phase C18 columns with acetonitrile/water gradients for polar byproducts.
- Detector Optimization : UV detection at 220–250 nm captures alkyne absorbance.
- Method Development : Validate separation using spiked impurity standards (e.g., unreacted propargyl alcohols) as in pharmaceutical impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
